

2',6'-Difluoropropiophenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2',6'-Difluoropropiophenone**

Cat. No.: **B1297544**

[Get Quote](#)

Introduction

2',6'-Difluoropropiophenone, with the chemical name 1-(2,6-difluorophenyl)propan-1-one, is a fluorinated aromatic ketone. Its chemical structure, featuring a propiophenone moiety attached to a difluorinated benzene ring, makes it a compound of interest for researchers in medicinal chemistry and drug discovery. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and known properties of **2',6'-Difluoropropiophenone**, tailored for researchers, scientists, and drug development professionals.

Commercial Availability

2',6'-Difluoropropiophenone is readily available for research purposes from several chemical suppliers. The purity of the commercially available compound is typically reported to be 98% or higher. It is generally supplied as a solid or liquid.

Table 1: Commercial Suppliers of **2',6'-Difluoropropiophenone**

Supplier	Purity	CAS Number
Sigma-Aldrich	98%	85068-31-1
Ambeed, Inc.	98%	85068-31-1
Apollo Scientific	≥95%	85068-31-1
CymitQuimica	≥95%	85068-31-1

Physicochemical Properties

The key physicochemical properties of **2',6'-Difluoropropiophenone** are summarized in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

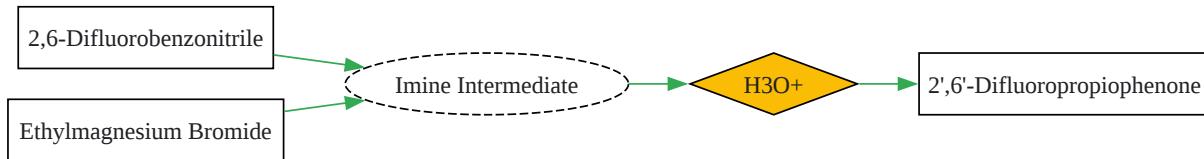
Table 2: Physicochemical Properties of **2',6'-Difluoropropiophenone**

Property	Value	Source
Molecular Formula	C ₉ H ₈ F ₂ O	PubChem[1]
Molecular Weight	170.16 g/mol	PubChem[1]
CAS Number	85068-31-1	CymitQuimica[2]
Appearance	Clear liquid	CymitQuimica[2]
Purity	≥95% to 98%	CymitQuimica, Sigma-Aldrich[2][3]
InChI	InChI=1S/C9H8F2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3	PubChem[1]
InChIKey	ISFKUAKHXQLAFN-UHFFFAOYSA-N	PubChem[1]
SMILES	CCC(=O)C1=C(F)C=CC=C1F	PubChem[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2',6'-Difluoropropiophenone** is not readily available in the public domain, plausible synthetic routes can be inferred from established organic chemistry reactions and protocols for analogous compounds. The two most likely methods are Friedel-Crafts acylation and a Grignard reaction.

Theoretical Synthesis Pathways


1. Friedel-Crafts Propionylation of 1,3-Difluorobenzene:

This is a classic electrophilic aromatic substitution reaction. 1,3-Difluorobenzene is reacted with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl_3). The fluorine atoms are deactivating but ortho, para-directing. The incoming propionyl group is directed to the position ortho to one fluorine and para to the other, which is the 4-position, yielding primarily 2,4-difluoropropiophenone. To obtain the 2,6-isomer, a directed ortho-metallation strategy followed by propionylation might be necessary, similar to the synthesis of 2',6'-Difluoroacetophenone.[4]

Plausible Friedel-Crafts acylation route.

2. Grignard Reaction of 2,6-Difluorobenzonitrile with Ethylmagnesium Bromide:

This approach involves the reaction of a Grignard reagent, ethylmagnesium bromide, with 2,6-difluorobenzonitrile. The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbon of the nitrile group. Subsequent hydrolysis of the intermediate imine would yield the desired ketone.

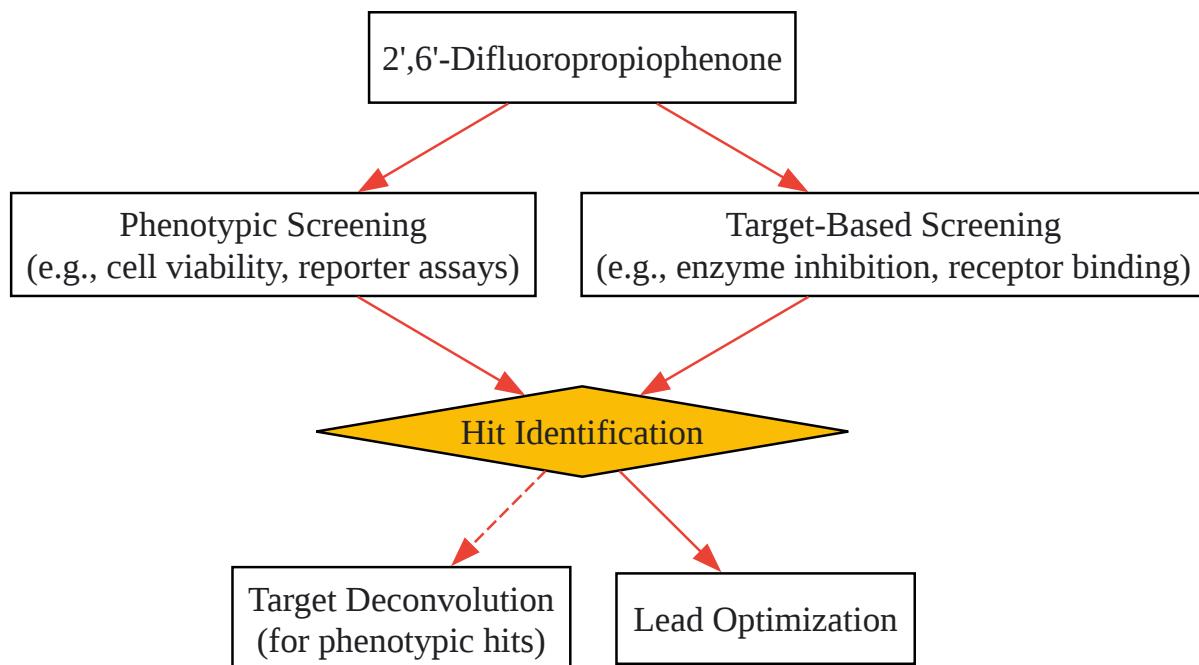
[Click to download full resolution via product page](#)

Plausible Grignard reaction pathway.

Analytical Data

Detailed experimental spectra for **2',6'-Difluoropropiophenone** are not widely published. However, data for the related compound 2',6'-difluoroacetophenone and the isomeric 2',5'-difluoropropiophenone can provide insights into the expected spectral characteristics.

Table 3: Expected and Reported Analytical Data


Analysis Type	Expected/Reported Data for 2',6'-Difluoropropiophenone and Related Compounds
¹ H NMR	Expected signals for the ethyl group (triplet and quartet) and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the two fluorine atoms.
¹³ C NMR	Expected signals for the carbonyl carbon, the carbons of the ethyl group, and the aromatic carbons. The aromatic carbon signals would show coupling to the fluorine atoms (C-F coupling).
¹⁹ F NMR	A single signal is expected for the two equivalent fluorine atoms in the 2' and 6' positions. The chemical shift would be characteristic of an aryl fluoride.
IR Spectroscopy	An IR spectrum for the isomeric 2',5'-difluoropropiophenone is available on the NIST WebBook, showing characteristic C=O and C-F stretching frequencies. ^[2] PubChem indicates the availability of an FTIR spectrum for 2',6'-Difluoropropiophenone from commercial sources. ^[1]
Mass Spectrometry	PubChem lists the top three m/z peaks from a mass spectrum as 141, 113, and 63. ^[1]

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available information regarding the specific biological activity, mechanism of action, or associated signaling pathways for **2',6'-Difluoropropiophenone**.

Difluoropropiophenone. While fluorinated compounds are of significant interest in drug discovery due to their potential to enhance pharmacological properties, the specific biological targets of **2',6'-Difluoropropiophenone** have not been disclosed in the reviewed literature.

For researchers interested in exploring the biological potential of this compound, a general workflow for screening and target identification is proposed below.

[Click to download full resolution via product page](#)

General workflow for biological evaluation.

Conclusion

2',6'-Difluoropropiophenone is a commercially available fluorinated ketone with potential applications in chemical synthesis and drug discovery. While detailed experimental protocols for its synthesis and comprehensive analytical and biological data are not extensively documented in the public domain, this guide provides a summary of the available information and outlines plausible synthetic and screening strategies. Further research is warranted to fully

characterize this compound and explore its potential as a building block for novel bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2',6'-Difluoropropiophenone | C9H8F2O | CID 522824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2',5'-difluoropropiophenone [webbook.nist.gov]
- 3. 1-(2,6-Difluorophenyl)propan-1-one | 85068-31-1 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2',6'-Difluoropropiophenone: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297544#commercial-availability-of-2-6-difluoropropiophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com